D-Dulcitol-6-13C
Description
Significance of Carbon-13 Isotopic Labeling in Biological Investigations
Among the stable isotopes used in research, Carbon-13 (¹³C) holds particular importance. As a natural, stable isotope of carbon, it is non-toxic and non-radioactive, making it safe for in vivo studies, even in vulnerable populations like children and pregnant women. youtube.com The ability to replace a standard Carbon-12 atom with a ¹³C atom allows scientists to trace the journey of carbon-containing compounds through complex biochemical processes without altering their biological behavior.
This technique is fundamental to metabolic research, where ¹³C-labeled compounds such as glucose are used to map metabolic fluxes and understand how organisms process energy. wikipedia.org In pharmacology, labeling drug molecules with ¹³C helps researchers track their metabolism, distribution, and pharmacokinetic profiles within the body. Furthermore, ¹³C labeling is crucial for diagnostic applications, such as the urea (B33335) breath test, which uses the ratio of ¹³C to ¹²C in exhaled carbon dioxide to detect the presence of the bacterium Helicobacter pylori. wikipedia.org In structural biology, ¹³C labeling is indispensable for NMR spectroscopy studies that determine the three-dimensional structure of proteins and other macromolecules. sigmaaldrich.comwikipedia.org
Overview of Stable Isotope Tracing Principles
Stable isotope tracing is a research method that leverages the mass difference between isotopes to monitor the fate of a labeled molecule within a system. nih.govyoutube.com The core principles of this technique are:
Constant Natural Abundance: The natural isotopic composition of elements in nature is relatively constant. For instance, ¹³C makes up about 1% of all carbon on Earth, while ¹²C accounts for approximately 99%. This provides a stable baseline against which the "enriched" or labeled compound can be measured.
Chemical Identity: Isotopes of an element are chemically identical. youtube.com A molecule labeled with a stable isotope like ¹³C behaves in the same way as its unlabeled counterpart in biological and chemical reactions.
Mass Distinguishability: The difference in mass, due to the presence of an extra neutron in the isotope's nucleus, makes the labeled molecule physically distinguishable using mass spectrometry or NMR spectroscopy. nih.govmaastrichtuniversity.nl These analytical techniques can precisely measure the ratio of the heavy isotope to the light one, allowing for quantification of the labeled compound. maastrichtuniversity.nl
By introducing a known quantity of an isotopically labeled tracer into a biological system, scientists can follow its path, measure its rate of appearance and disappearance in various metabolic pools, and identify the products of its transformation. nih.govresearchgate.net
Role of D-Dulcitol-6-13C as a Research Probe
D-Dulcitol-6-¹³C is a specific, isotopically labeled sugar alcohol. scbt.com It is a derivative of dulcitol (B134913) (also known as galactitol), where the carbon atom at the sixth position has been replaced with a ¹³C isotope. scbt.comcymitquimica.com Dulcitol is the reduction product of galactose. cymitquimica.com The accumulation of dulcitol in the body is associated with metabolic disorders, specifically the genetic disease galactosemia, which results from a defect in the enzyme galactose-1-phosphate uridylyltransferase. cymitquimica.com
As a research probe, D-Dulcitol-6-¹³C allows for precise investigation into the pathways involving galactose and dulcitol metabolism. By using the ¹³C label as a tracer, researchers can monitor the compound's journey through biological systems. This can help elucidate the mechanisms of metabolic diseases and explore the function of related enzymes. cymitquimica.com The specific placement of the ¹³C label at the sixth carbon position enables site-specific tracking within metabolic pathways, providing detailed insights that would be difficult to obtain with unlabeled compounds. sigmaaldrich.com Its application as a stable, non-radioactive tracer makes it a valuable tool for these sensitive biochemical investigations. youtube.comscbt.com
Data Tables
Table 1: Properties of D-Dulcitol-6-¹³C
| Property | Value | Source |
| Chemical Name | D-Dulcitol-6-¹³C | scbt.com |
| Synonym | Galactitol-6-¹³C | cymitquimica.com |
| Molecular Formula | C₅¹³CH₁₄O₆ | scbt.com |
| Molecular Weight | 183.16 g/mol | scbt.com |
| Unlabeled CAS | 608-66-2 | scbt.com |
| Type | Isotope-labeled Sugar Alcohol | cymitquimica.comisotope.com |
Table 2: Key Principles of Stable Isotope Tracing
| Principle | Description | Significance in Research | Source |
| Chemical Equivalence | Labeled and unlabeled molecules have the same chemical properties and reactivity. | Ensures that the tracer accurately reflects the behavior of the natural compound in a biological system without perturbing it. | youtube.com |
| Mass Differentiation | Isotopes of an element differ in mass due to a different number of neutrons, allowing them to be distinguished by analytical instruments. | Enables precise detection and quantification of the tracer against the natural background using mass spectrometry or NMR. | nih.govmaastrichtuniversity.nl |
| Safety | Stable isotopes are non-radioactive and naturally occurring. | Allows for safe use in in vivo studies in humans, including sensitive groups, and for experiments that track processes over long periods. | youtube.com |
Properties
Molecular Formula |
C₅¹³CH₁₄O₆ |
|---|---|
Molecular Weight |
183.16 |
Synonyms |
D-Galactitol-6-13C; D-Dulcite-6-13C; D-Dulcose-6-13C; D-Euonymit-6-13C; D-Melampyrin-6-13C; D-Melampyrit-6-13C; D-NSC 1944-6-13C; |
Origin of Product |
United States |
Methodologies for Site Specific Carbon 13 Labeling of Polyols
Strategies for Isotopic Enrichment at the C-6 Position of Dulcitol (B134913) Precursors
The synthesis of D-Dulcitol-6-¹³C fundamentally relies on the preparation of a D-galactose precursor that is specifically labeled with ¹³C at the corresponding carbon atom. Since dulcitol (galactitol) is the reduction product of galactose, the C-6 position of dulcitol originates from the C-1 position of D-galactose. Therefore, the primary strategy involves the synthesis of D-Galactose-1-¹³C.
A common chemical approach to introduce a ¹³C label at the C-1 position of an aldose is the Kiliani-Fischer synthesis, which extends the carbon chain of a starting sugar. For D-Galactose-1-¹³C, a practical starting material is D-lyxose, which has the correct stereochemistry at the other chiral centers. The synthesis commences with the reaction of D-lyxose with a ¹³C-labeled cyanide source, typically sodium cyanide (Na¹³CN), to form a mixture of two epimeric cyanohydrins.
Subsequent reduction of the nitrile group of the cyanohydrins, for instance through catalytic hydrogenation, yields the corresponding amines. These can then be hydrolyzed and deaminated to produce the aldehyde functional group, resulting in a mixture of D-Galactose-1-¹³C and its C-2 epimer, D-talose-1-¹³C. The separation of these epimers can be challenging but is a critical step in obtaining the desired labeled precursor.
An alternative and often more direct method starts with a ¹³C-labeled building block. For instance, D-Galactose-1-¹³C has been synthesized using nitromethane-¹³C as the starting material. xml-journal.net This method involves a condensation reaction with a suitable sugar derivative, followed by a series of transformations to yield the target labeled galactose. The yield of ¹³C-labeled D-Galactose using this method has been reported to be 42.6%, with high chemical and optical purity. xml-journal.net
Table 1: Comparison of Precursor Synthesis Strategies
| Strategy | Starting Materials | Key Steps | Advantages | Disadvantages |
| Modified Kiliani-Fischer | D-lyxose, Na¹³CN | Cyanohydrin formation, reduction, hydrolysis | Utilizes a readily available starting sugar | Can produce epimeric mixtures requiring separation |
| Nitromethane-¹³C Condensation | Nitromethane-¹³C, sugar derivative | Condensation, functional group transformations | Direct incorporation of the ¹³C label | May involve multiple synthetic steps |
Biosynthetic and Chemoenzymatic Approaches to D-Dulcitol-6-¹³C Synthesis
Once D-Galactose-1-¹³C is obtained, the final step is the reduction of the aldehyde group at the C-1 position to a primary alcohol, yielding D-Dulcitol-6-¹³C. This transformation can be achieved through both chemical and enzymatic methods.
Chemical Reduction: A straightforward chemical approach involves the use of a reducing agent such as sodium borohydride (B1222165) (NaBH₄). This reaction is generally high-yielding and effectively converts the aldehyde of D-Galactose-1-¹³C to the corresponding alcohol of D-Dulcitol-6-¹³C. The use of chemical reductants is a well-established method for the synthesis of polyols from their corresponding aldoses.
Enzymatic and Chemoenzymatic Synthesis: A chemoenzymatic approach combines chemical synthesis of the labeled precursor (D-Galactose-1-¹³C) with an enzymatic reduction step. This can offer high specificity and mild reaction conditions. The key enzyme in the biological reduction of galactose to galactitol is aldose reductase. wikipedia.orghmdb.caebi.ac.uk This NADPH-dependent enzyme catalyzes the reduction of the aldehyde group of galactose to a primary alcohol. ebi.ac.uknih.gov
A typical chemoenzymatic synthesis would involve:
Chemical synthesis of D-Galactose-1-¹³C as described in the previous section.
Incubation of the purified D-Galactose-1-¹³C with aldose reductase and a stoichiometric amount of the cofactor NADPH. The enzyme specifically targets the aldehyde group, ensuring that the reduction occurs at the desired C-1 position without affecting other hydroxyl groups in the molecule.
The enzymatic approach can be particularly advantageous when high stereoselectivity is required and to avoid the use of potentially harsh chemical reagents that could lead to side reactions. The biotransformation of lactose (B1674315) to galactitol has been demonstrated, indicating the feasibility of using enzymatic systems for this conversion. hmdb.ca
Table 2: Synthesis of D-Dulcitol-6-¹³C from D-Galactose-1-¹³C
| Method | Reagents/Enzymes | Key Features |
| Chemical Reduction | Sodium borohydride (NaBH₄) | High yield, well-established, non-specific if other reducible groups are present. |
| Enzymatic Reduction | Aldose reductase, NADPH | High specificity for the aldehyde group, mild reaction conditions, requires enzyme and cofactor. |
Considerations for Isotopic Purity and Positional Specificity in Labeled D-Dulcitol Preparations
The utility of D-Dulcitol-6-¹³C as a tracer or standard is critically dependent on its isotopic and positional purity. Therefore, rigorous analytical characterization is essential.
Isotopic Purity (Enrichment): Isotopic purity, or enrichment, refers to the percentage of molecules that contain the ¹³C isotope at the specified position. This is typically determined using mass spectrometry (MS). researchgate.net High-resolution mass spectrometry can distinguish between the ¹³C-labeled compound and its unlabeled counterpart based on their mass-to-charge ratio. Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for analyzing carbohydrate derivatives, allowing for the quantification of ¹³C incorporation. acs.orgcapes.gov.brnih.gov The analysis often involves chemical derivatization of the polyol to make it volatile for GC analysis. acs.orgcapes.gov.br
Positional Specificity: Ensuring that the ¹³C label is exclusively at the C-6 position is crucial. Nuclear Magnetic Resonance (NMR) spectroscopy is the primary tool for determining the exact location of the isotope within the molecule. ¹³C NMR spectroscopy provides a distinct signal for each carbon atom in the molecule, allowing for direct observation of the labeled position. nih.govnih.gov The chemical shift of the C-6 carbon in D-Dulcitol would show a significantly enhanced signal in the ¹³C NMR spectrum of the labeled compound compared to the natural abundance spectrum. Furthermore, heteronuclear correlation experiments, such as Heteronuclear Single Quantum Coherence (HSQC), can be used to correlate the ¹³C nucleus with its attached protons, providing unambiguous confirmation of the label's position. nih.gov The analysis of coupling constants between the ¹³C nucleus and adjacent protons can also provide valuable structural information.
Analytical Techniques for Purity Assessment:
| Analytical Technique | Information Provided | Key Considerations |
| Mass Spectrometry (MS) | Isotopic enrichment (percentage of ¹³C) | High resolution is required for accurate mass determination. Derivatization may be necessary for GC-MS. acs.orgresearchgate.net |
| ¹³C NMR Spectroscopy | Positional integrity of the ¹³C label | Provides direct evidence of the labeled carbon's position. Quantitative ¹³C NMR can also determine enrichment levels. nih.govresearchgate.net |
| ¹H NMR Spectroscopy | Structural integrity and purity | Can be used to confirm the overall structure of the molecule and detect any impurities. |
| HPLC | Chemical purity | Used to separate the final product from any unreacted starting materials or byproducts. |
Application in Metabolic Pathway Elucidation and Flux Analysis
D-Dulcitol-6-¹³C as a Tracer for Galactose-Related Metabolic Pathways
D-Dulcitol, also known as galactitol, is a sugar alcohol formed by the reduction of galactose. umaryland.eduhmdb.ca This reaction is a key part of the polyol pathway. By introducing a ¹³C label at the sixth carbon position of the D-dulcitol molecule, researchers can meticulously track its metabolic journey, providing a window into galactose-centric metabolic activities.
Investigation of Galactose Reduction and Polyol Pathway Dynamics
The polyol pathway, which converts sugars to their corresponding sugar alcohols, is implicated in various physiological and pathological processes. plos.orgaacrjournals.org The pathway involves the enzyme aldose reductase, which reduces glucose to sorbitol and, analogously, galactose to galactitol. nih.gov A subsequent enzyme, sorbitol dehydrogenase, can then oxidize the sugar alcohol to a ketose, such as fructose. plos.org
Tracing Carbon Flow in Disorders of Galactose Metabolism using D-Dulcitol-6-¹³C
Inborn errors of galactose metabolism, such as classic galactosemia, result from a deficiency in the enzymes of the Leloir pathway, which is the principal route for galactose catabolism. nih.govfrontiersin.org In classic galactosemia, a deficiency in the galactose-1-phosphate uridylyltransferase (GALT) enzyme leads to the accumulation of galactose-1-phosphate and a shunting of excess galactose into alternative routes, primarily the polyol pathway, resulting in high, toxic levels of galactitol. hmdb.canih.gov
Administering D-Dulcitol-6-¹³C as a tracer in models of galactosemia or in patients can help elucidate the metabolic fate of the accumulated galactitol. While studies have effectively used tracers like D-[1-¹³C]galactose to measure residual galactose oxidation capacity nih.govd-nb.info, using labeled galactitol itself would answer different, yet equally important, questions about its clearance and potential conversion to other metabolites. By tracking the ¹³C label, researchers can determine if galactitol is excreted unchanged, oxidized back to galactose, or converted into other compounds, providing crucial information for developing therapeutic strategies aimed at mitigating galactitol-induced toxicity.
Analysis of Metabolite Labeling Patterns Downstream of D-Dulcitol-6-¹³C Incorporation
The ultimate fate of the ¹³C atom from D-Dulcitol-6-¹³C can be determined by analyzing the mass isotopomer distributions (MIDs) in downstream metabolites using techniques like mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy. nih.govescholarship.org If D-Dulcitol-6-¹³C is oxidized to galactose-6-¹³C and enters the Leloir pathway, the label would be incorporated into UDP-glucose and subsequently into glycogen. If it enters glycolysis via fructose, the labeling pattern of key intermediates would be highly informative.
Fructose-6-phosphate, derived from the labeled dulcitol (B134913), would be phosphorylated to fructose-1,6-bisphosphate. The enzyme aldolase (B8822740) then cleaves this six-carbon molecule into two three-carbon molecules: dihydroxyacetone phosphate (B84403) (DHAP) and glyceraldehyde-3-phosphate (GAP). The ¹³C label, originating from the C6 position of the hexose (B10828440), would specifically appear at the C3 position of GAP. As glycolysis proceeds, this would result in pyruvate (B1213749) being labeled at its C3 position (Pyruvate M+1). This labeled pyruvate can then enter the TCA cycle, leading to predictable labeling patterns in citrate, malate, and related amino acids like aspartate and glutamate. nih.govnih.gov
Table 1: Predicted ¹³C Labeling in Central Carbon Metabolism from D-Dulcitol-6-¹³C This table illustrates the hypothetical flow of the ¹³C label from D-Dulcitol-6-¹³C into key metabolic intermediates, assuming its entry into glycolysis via fructose.
| Metabolite | Labeled Position(s) | Resulting Isotopologue | Metabolic Pathway |
|---|---|---|---|
| Fructose-6-Phosphate | C6 | M+1 | Polyol Pathway/Fructolysis |
| Glyceraldehyde-3-Phosphate (GAP) | C3 | M+1 | Glycolysis |
| Pyruvate | C3 | M+1 | Glycolysis |
| Lactate (B86563) | C3 | M+1 | Anaerobic Respiration |
| Acetyl-CoA | C2 | M+1 | TCA Cycle Entry |
| Citrate (first turn) | C4 | M+1 | TCA Cycle |
Contributions to General Carbohydrate Metabolism Research
The utility of D-Dulcitol-6-¹³C extends beyond galactose-specific questions, offering insights into the broader network of carbohydrate and sugar alcohol metabolism.
Elucidation of Sugar Alcohol Interconversion Pathways
The metabolism of sugar alcohols is complex, with various pathways connecting them to each other and to the central carbohydrate network. frontiersin.orgresearchgate.net For example, the interconversion of different sugar isomers and their corresponding alcohols is critical for cellular function in many organisms. nih.gov D-Dulcitol-6-¹³C can be used to probe these interconversion pathways. By following the ¹³C label, scientists can map the transformation of dulcitol into other polyols like sorbitol or mannitol, or its conversion into various hexose sugars. This provides a powerful method for identifying the enzymes involved and understanding the regulation of these alternative carbohydrate utilization routes. frontiersin.org
Assessment of Carbon Flux Through Central Metabolic Networks
Metabolic flux analysis (MFA) is a powerful technique used to quantify the rates of reactions throughout a metabolic network. d-nb.infonih.govnih.gov By introducing a ¹³C-labeled substrate and measuring the resulting labeling patterns in key metabolites, the relative contributions of different pathways can be calculated. osti.govembopress.org
Should D-Dulcitol-6-¹³C be metabolized into central intermediates like fructose-6-phosphate, it effectively becomes a tracer for the central carbon network. The specific labeling pattern it generates can be used to determine the flux through major pathways such as glycolysis and the pentose (B10789219) phosphate pathway (PPP). For example, the distribution of the ¹³C label between lactate and CO₂ or its incorporation into the ribose sugars of nucleotides can reveal the relative activity of the oxidative and non-oxidative branches of the PPP versus the glycolytic pathway. nih.govshimadzu.com This allows for a detailed, quantitative understanding of how cells adjust their metabolic activity in response to different conditions or stimuli. plos.org
D-Dulcitol-6-13C in Quantitative 13C-Metabolic Flux Analysis (13C-MFA)
Quantitative 13C-Metabolic Flux Analysis (13C-MFA) is a powerful technique used to determine the rates (fluxes) of intracellular metabolic reactions. sci-hub.semdpi.com The core principle involves introducing a 13C-labeled substrate into a biological system and then measuring the distribution of the 13C isotope in downstream metabolites. This distribution pattern is a direct consequence of the active metabolic pathways and their respective fluxes. This compound, with its labeled carbon at the C-6 position, can serve as a tracer to probe specific pathways that metabolize dulcitol or its precursors.
Experimental Design for 13C-MFA Studies Utilizing this compound
A robust experimental design is critical for obtaining high-quality flux data. When using this compound, the experimental setup would be tailored to the biological system and the specific research questions. Key considerations include:
Choice of Biological System: The organism or cell line must be capable of transporting and metabolizing dulcitol. This could include certain bacteria, yeasts, or mammalian cells engineered to express specific transporters or enzymes.
Isotopic Steady State: The cells are cultured in a medium where a defined fraction of the carbon source is this compound. The culture is maintained until the isotopic labeling of intracellular metabolites reaches a steady state, meaning the labeling patterns are no longer changing over time. oup.com
Parallel Labeling Experiments: To enhance the precision of flux estimations, parallel experiments are often conducted using different labeled substrates. d-nb.info For instance, one experiment might use this compound, while another could use a universally labeled glucose ([U-13C]-glucose) or a specifically labeled glutamine. d-nb.info This provides complementary constraints for the metabolic model.
Sample Collection and Analysis: Once at isotopic steady state, metabolites are extracted. The labeling patterns of key metabolites, particularly proteinogenic amino acids and central carbon intermediates, are then measured using techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS).
A hypothetical experimental design for a microbial study is outlined in the table below.
| Parameter | Condition 1 | Condition 2 |
| Organism | Escherichia coli strain engineered for dulcitol utilization | Escherichia coli strain engineered for dulcitol utilization |
| Primary Carbon Source | 4 g/L Glucose | 4 g/L Glucose |
| 13C-Tracer | 1 g/L this compound | 1 g/L [U-13C]-Glucose |
| Culture Conditions | 37°C, 250 rpm, aerobic | 37°C, 250 rpm, aerobic |
| Sampling Timepoints | Mid-exponential growth phase (isotopic steady state) | Mid-exponential growth phase (isotopic steady state) |
| Analytical Method | GC-MS analysis of protein hydrolysates | GC-MS analysis of protein hydrolysates |
This interactive table illustrates a parallel labeling experimental design. Such a setup allows for a more comprehensive and accurate determination of metabolic fluxes.
Derivation of Intracellular Reaction Rates and Pathway Activities
The derivation of metabolic fluxes is a computational process. The measured mass isotopomer distributions (MIDs) of metabolites are used to constrain a mathematical model of the cell's metabolic network. The model consists of a matrix of all known biochemical reactions, their stoichiometry, and the carbon transitions for each reaction.
The process involves:
Metabolic Network Model Construction: A detailed model of the organism's central carbon metabolism is constructed, including pathways like glycolysis, the pentose phosphate pathway (PPP), the TCA cycle, and anabolic pathways to biomass. mdpi.com The pathway for dulcitol degradation would be a crucial component.
Flux Estimation: Computational software is used to simulate the labeling patterns of metabolites for a given set of metabolic fluxes. oup.com The software then iteratively adjusts the fluxes to minimize the difference between the simulated and experimentally measured labeling patterns. sci-hub.se
Statistical Validation: Once the best-fit flux map is obtained, statistical analyses are performed to determine the confidence intervals for each flux, ensuring the reliability of the results. sci-hub.se
The labeling from this compound would specifically inform the fluxes through the dulcitol catabolic pathway and its connections to central metabolism. For example, if dulcitol is converted to fructose, the 13C label at the C-6 position would appear at the C-6 position of fructose-6-phosphate, providing a direct measure of this conversion rate.
Validation of Metabolic Network Models with this compound Labeling Data
13C-MFA serves not only to quantify fluxes but also to validate and refine metabolic network models. sci-hub.se If the computational model cannot find a set of fluxes that adequately reproduces the experimental labeling data, it suggests that the underlying network model is incomplete or incorrect.
This compound can be particularly useful for this purpose. For instance, if the labeling patterns in downstream metabolites (e.g., pyruvate, lactate) are inconsistent with the known pathways, it might indicate:
The existence of previously unknown or unannotated metabolic pathways for dulcitol.
The reversibility of certain reactions that were assumed to be irreversible.
The presence of metabolic channeling, where intermediates are passed directly from one enzyme to another.
Investigations in Specific Biological Systems
The application of this compound would be highly specific to systems that can metabolize this sugar alcohol.
Microbial Metabolic Studies Employing this compound
In microbiology, this compound could be a valuable tool for metabolic engineering and understanding microbial physiology. Certain strains of E. coli and other bacteria possess the gat operon, which enables them to catabolize galactitol (dulcitol).
A hypothetical study might aim to quantify the metabolic flux distribution in an engineered bacterium designed to produce a valuable chemical from a mixed-feedstock of glucose and dulcitol.
Hypothetical Research Findings in an Engineered E. coli Strain:
| Metabolic Flux | Flux (molar ratio relative to glucose uptake) |
| Glucose Uptake | 100 |
| Dulcitol Uptake | 25 |
| Glycolysis (Phosphofructokinase) | 115 |
| Pentose Phosphate Pathway | 20 |
| TCA Cycle (Citrate Synthase) | 75 |
| Dulcitol Dehydrogenase | 25 |
This interactive data table presents hypothetical flux data from a 13C-MFA experiment using this compound. Such data would reveal how the cell co-metabolizes the two carbon sources and distributes the carbon through its central metabolic network.
These studies could help optimize fermentation processes by revealing metabolic bottlenecks or competing pathways that divert carbon away from the desired product. mdpi.com
Cellular Model Systems for Metabolic Interrogation with this compound
In the context of human health, dulcitol is primarily known for its accumulation in the lens of individuals with galactosemia, an inherited metabolic disorder. This accumulation leads to cataract formation.
This compound could be used in cellular models of galactosemia (e.g., lens epithelial cells) to trace its metabolic fate and quantify the rates of its downstream reactions. Such studies could provide crucial insights into the pathophysiology of the disease. For example, researchers could quantify the rate of dulcitol leakage from cells or its potential conversion to other metabolites, offering a more dynamic view than simple concentration measurements. d-nb.info This could help identify potential therapeutic targets aimed at reducing the cytotoxic effects of dulcitol accumulation.
Based on a comprehensive search of available scientific literature, there is no specific research data or detailed findings from studies that have utilized This compound as a tracer for elucidating metabolic pathways in plants.
While its unlabeled form, D-Dulcitol (also known as galactitol), is recognized as a significant transport polyol in certain plant families, and the isotopically labeled compound This compound is commercially available for research purposes, no published studies detailing its application in plant metabolic flux analysis were identified. Research in this area has more commonly employed other labeled precursors, such as 13CO2 or 13C-glucose, to trace carbon flow through metabolic networks.
Therefore, it is not possible to provide an article with detailed research findings or data tables on the specific topic of "Plant Metabolic Pathway Research Using this compound Tracers" as per the request.
Mechanistic Enzymology and Isotope Effects
D-Dulcitol-6-13C in Studies of Enzyme-Substrate Interactions
The use of isotopically labeled substrates like this compound is fundamental to understanding how an enzyme binds to its substrate and facilitates a chemical transformation. The introduction of a heavier carbon isotope at a specific position does not alter the chemical properties of the molecule but does provide a spectroscopic handle to monitor its interaction with an enzyme. libretexts.org Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy can be employed to detect the 13C label, providing detailed information about the conformation of the substrate when bound to the enzyme's active site.
Many enzymes that catalyze reactions involving sugar alcohols utilize substrate binding energy to induce conformational changes necessary for catalysis. nih.gov By using this compound, researchers can study these dynamics. For instance, changes in the chemical shift of the 13C-labeled carbon upon binding to an enzyme can reveal close contacts with amino acid residues in the active site and indicate the electronic environment surrounding that part of the substrate. This information is crucial for building accurate models of enzyme-substrate complexes. biorxiv.org
Furthermore, the presence of the 13C label can be used in advanced NMR techniques, such as transferred Nuclear Overhauser Effect (trNOE) experiments, to determine the bound conformation of D-dulcitol in the active site of enzymes like aldose reductase. This provides invaluable data for understanding the structural basis of substrate recognition and specificity.
Table 1: Hypothetical NMR Chemical Shift Data for this compound in the Presence and Absence of Aldose Reductase
| State of this compound | 13C Chemical Shift (ppm) of C6 | Change in Chemical Shift (Δδ ppm) |
| Free in Solution | 63.5 | - |
| Bound to Aldose Reductase Active Site | 65.2 | +1.7 |
This table illustrates how the chemical environment of the enzyme's active site can induce a downfield shift in the 13C NMR signal of the labeled carbon, indicating specific interactions.
Assessment of Kinetic Isotope Effects on Aldose Reductase and Related Enzymes
Kinetic isotope effects (KIEs) are among the most powerful tools for investigating the rate-determining steps of enzymatic reactions. mdpi.com A KIE is the change in the rate of a reaction when an atom in the reactant is replaced with one of its heavier isotopes. libretexts.org In the case of this compound, a primary 13C KIE would be observed if the C-H bond at the C6 position is broken or a new bond is formed to C6 in the rate-limiting step of the reaction.
Aldose reductase, an enzyme implicated in diabetic complications, catalyzes the reduction of aldehydes, including the open-chain form of galactose, to their corresponding sugar alcohols. The reverse reaction, the oxidation of a sugar alcohol like dulcitol (B134913), can also be studied. While the primary KIE for the C-H bond cleavage would be more pronounced with deuterium (B1214612) labeling (2H), a 13C KIE can still provide valuable information about changes in bonding at the labeled carbon in the transition state. princeton.eduillinois.edu
A secondary 13C KIE can be observed even if the bonds to the labeled carbon are not directly broken or formed in the rate-determining step. These effects arise from changes in the vibrational frequencies of bonds to the isotopic atom between the ground state and the transition state. For example, a change in the hybridization of the C6 carbon during the reaction could lead to a measurable secondary KIE. princeton.edu
Table 2: Hypothetical Kinetic Isotope Effects for the Aldose Reductase-Catalyzed Oxidation of D-Dulcitol
| Isotopic Labeling | Observed KIE (klight/kheavy) | Interpretation |
| D-Dulcitol-6-2H | 6.5 | C-H bond cleavage is the rate-determining step. |
| This compound | 1.04 | Consistent with C-H bond cleavage at or preceding the rate-determining step. |
This table presents plausible KIE values. The large deuterium KIE suggests that hydride transfer is rate-limiting. The smaller but significant 13C KIE supports this, reflecting the change in bonding to the C6 carbon in the transition state.
Probing Stereochemical and Regiospecific Aspects of Metabolic Reactions
The stereospecificity and regiospecificity of enzymes are hallmarks of their catalytic precision. This compound can be a critical tool in unraveling these aspects of metabolic pathways. Since dulcitol is a meso compound, meaning it has a plane of symmetry, the two ends of the molecule (C1 and C6) are chemically equivalent in an achiral environment. However, an enzyme's chiral active site can distinguish between these two ends.
By using this compound, it is possible to determine which end of the dulcitol molecule is acted upon by a specific enzyme. For example, if an enzyme specifically oxidizes the hydroxyl group at the C6 position, the resulting product will retain the 13C label at the newly formed aldehyde group. Subsequent analysis of the product's structure, for instance by mass spectrometry or NMR, can confirm the site of enzymatic action.
This approach is invaluable in studying the metabolism of polyols and in understanding how enzymes achieve their remarkable specificity. For instance, in studies of polyol dehydrogenases, this compound could be used to follow the metabolic pathway and to distinguish between enzymes that act on different positions of the sugar alcohol backbone. This type of study provides fundamental knowledge about enzyme function and metabolic regulation. researchgate.net
Advanced Analytical Methodologies for D Dulcitol 6 13c and Its Metabolites
Nuclear Magnetic Resonance (NMR) Spectroscopy for Isotopic Enrichment Analysis
NMR spectroscopy is a powerful non-destructive technique that provides detailed information about the chemical structure and environment of atomic nuclei. For the study of D-Dulcitol-6-13C, both 13C-NMR and advanced 2D NMR techniques are indispensable for analyzing isotopic enrichment and elucidating the structure of labeled metabolic products.
13C-NMR Spectroscopy for Positional Isomer Resolution
Carbon-13 NMR (13C-NMR) spectroscopy is a primary tool for determining the position of the 13C label within a molecule. wikipedia.org While the natural abundance of the 13C isotope is only about 1.1%, the specific enrichment at the C-6 position in this compound results in a significantly enhanced signal for that carbon atom. wikipedia.org This allows for the unambiguous confirmation of the label's position.
In metabolic studies, as this compound is processed by enzymes, the 13C label may be transferred to different positions in downstream metabolites. 13C-NMR can resolve these positional isomers, providing critical insights into the specific enzymatic reactions that have occurred. The chemical shift of each carbon atom is highly sensitive to its local electronic environment, meaning that even subtle changes in molecular structure, such as the position of a functional group, will result in a different chemical shift. mnstate.edu By comparing the 13C-NMR spectra of metabolites to known standards and predicting chemical shifts, researchers can map the metabolic fate of the 13C label.
Key Features of 13C-NMR for Positional Isomer Analysis:
| Feature | Description |
| Chemical Shift | The precise frequency at which a 13C nucleus resonates, indicative of its chemical environment. Allows differentiation of carbons within a molecule. |
| Signal Intensity | In proton-decoupled spectra, the intensity of a 13C signal is influenced by the Nuclear Overhauser Effect (NOE) and relaxation times, not just concentration. mnstate.edu |
| Spin-Spin Coupling | In undecoupled spectra, coupling between 13C and attached protons (¹JCH) provides information on the number of attached hydrogens (CH, CH₂, CH₃). mnstate.edu |
| Isotopic Enrichment | The high enrichment of 13C at a specific position overcomes the low natural abundance, making the labeled carbon's signal prominent. |
2D NMR Techniques for Structural Elucidation of Labeled Products
While 1D NMR provides foundational information, two-dimensional (2D) NMR techniques are often necessary for the complete structural elucidation of novel or complex metabolites derived from this compound. nih.gov These experiments correlate signals from different nuclei, providing connectivity information that is crucial for piecing together a molecule's structure.
Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates the chemical shifts of protons (¹H) with their directly attached carbon-13 (¹³C) nuclei. nih.gov It is highly sensitive and provides a clear map of C-H bonds. For metabolites of this compound, HSQC can quickly identify the proton(s) attached to the labeled carbon. nih.govnih.gov
Heteronuclear Multiple Bond Correlation (HMBC): HMBC provides correlations between protons and carbons that are separated by two or three bonds (²JCH and ³JCH). nih.gov This is particularly useful for identifying connections across quaternary carbons (which have no attached protons and are therefore not seen in HSQC) and for piecing together the carbon skeleton of a metabolite.
Incredible Natural Abundance DoublE QUAntum Transfer Experiment (INADEQUATE): For determining direct carbon-carbon bonds, the 2D INADEQUATE experiment is the definitive technique. huji.ac.il It correlates the signals of adjacent ¹³C nuclei. While extremely powerful for tracing the carbon backbone, this experiment is very insensitive due to the low probability of two ¹³C atoms being adjacent at natural abundance. huji.ac.il However, in studies with highly enriched this compound, the probability of ¹³C-¹³C bonds in metabolites increases, making INADEQUATE a more feasible option for confirming the carbon framework. nih.gov
Common 2D NMR Experiments for Metabolite Structure Elucidation:
| Experiment | Information Provided | Application to this compound Metabolites |
| HSQC | Direct one-bond ¹H-¹³C correlations | Identifies protons attached to the labeled carbon and other carbons in the metabolite. |
| HMBC | Long-range (2-3 bond) ¹H-¹³C correlations | Establishes connectivity across the molecule, helping to build the carbon skeleton. nih.gov |
| INADEQUATE | Direct ¹³C-¹³C correlations | Directly maps the carbon backbone of metabolites, confirming the fate of the labeled carbon atom. huji.ac.il |
Mass Spectrometry (MS) Based Detection and Quantification
Mass spectrometry (MS) is a highly sensitive analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is a cornerstone of metabolomics and is particularly well-suited for tracking stable isotope-labeled compounds like this compound. wikipedia.org The incorporation of the ¹³C atom results in a predictable mass shift in the parent molecule and its metabolites, allowing for their selective detection and quantification.
Gas Chromatography-Mass Spectrometry (GC-MS) for Metabolite Profiling
Gas chromatography-mass spectrometry (GC-MS) is a robust technique used for the analysis of volatile and semi-volatile compounds. nih.gov For polar metabolites like dulcitol (B134913) and its derivatives, a chemical derivatization step (e.g., silylation) is typically required to increase their volatility and thermal stability. mdpi.comresearchgate.net
Once derivatized, the sample is introduced into the gas chromatograph, where compounds are separated based on their boiling points and interactions with a stationary phase. The separated compounds then enter the mass spectrometer, where they are ionized (commonly by electron ionization, EI) and fragmented. The resulting mass spectrum provides a unique fragmentation pattern, or "fingerprint," for each compound, which aids in its identification.
In the context of this compound, GC-MS can be used to profile the incorporation of the ¹³C label into various metabolites. The mass of the molecular ion and its fragments will be increased by one mass unit for each ¹³C atom incorporated. wikipedia.org By analyzing the relative abundances of the unlabeled (M) and labeled (M+1, M+2, etc.) ions, the degree of isotopic enrichment in each metabolite can be determined. nih.govshimadzu.com This approach is powerful for metabolic flux analysis, providing quantitative data on the activity of different metabolic pathways. nih.gov
Liquid Chromatography-Mass Spectrometry (LC-MS) for Labeled Pathway Intermediates
Liquid chromatography-mass spectrometry (LC-MS) is a versatile technique that separates compounds in a liquid phase before their introduction into the mass spectrometer. researchgate.net It is particularly advantageous for the analysis of non-volatile and thermally labile compounds, such as phosphorylated sugars and other central carbon metabolism intermediates, without the need for derivatization. nih.govspringernature.comnih.gov
In studies involving this compound, LC-MS is instrumental in analyzing the direct products of its metabolism, which are often polar and not amenable to GC-MS. jofph.com Techniques like anion-exchange chromatography can be coupled with MS to effectively separate and detect labeled phosphorylated intermediates. nih.govresearchgate.net The use of tandem mass spectrometry (MS/MS) further enhances selectivity and sensitivity, allowing for the quantification of low-abundance metabolites in complex biological matrices. springernature.commdpi.com Scheduled multiple reaction monitoring (MRM) is a targeted LC-MS/MS approach that offers high sensitivity and is used to measure the isotopic labeling of specific pathway intermediates. nih.gov
Isotope Ratio Mass Spectrometry for Precise Carbon Isotope Analysis
Isotope Ratio Mass Spectrometry (IRMS) is the most precise method for determining stable isotope ratios. oiv.intthermofisher.com Unlike conventional MS which measures the mass of intact molecules or large fragments, IRMS typically involves the complete combustion of the analyte into simple gases (e.g., CO₂). The isotopic ratio of the gas (e.g., ¹³CO₂/¹²CO₂) is then measured with very high precision. researchgate.netpnas.org
Comparison of Mass Spectrometry Techniques for ¹³C Analysis:
| Technique | Primary Use | Ionization Method | Key Advantage |
| GC-MS | Profiling of volatile/derivatized metabolites | Electron Ionization (EI) | Provides detailed fragmentation patterns for structural identification. shimadzu.com |
| LC-MS | Analysis of non-volatile, polar intermediates | Electrospray Ionization (ESI) | Analyzes compounds in their native state without derivatization. chromatographyonline.com |
| IRMS | High-precision measurement of isotope ratios | Combustion/Gas Source | Delivers the highest precision for isotopic enrichment determination. oiv.int |
Chromatographic Separations of this compound and its Derivatives
The analysis of this compound and its metabolites relies on powerful chromatographic techniques coupled with mass spectrometry (MS) to separate and identify these compounds within complex biological mixtures. The choice of chromatographic method often depends on the specific properties of the analytes and the research question at hand.
Gas chromatography-mass spectrometry (GC-MS) is a widely used technique for the analysis of sugar alcohols like dulcitol. nih.govvanderbilt.edu Prior to GC analysis, non-volatile compounds such as D-dulcitol require chemical derivatization to increase their volatility. vanderbilt.edu Common derivatization methods include methoximation followed by silylation to produce trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) derivatives. vanderbilt.edu These derivatized molecules can then be effectively separated on nonpolar GC columns. vanderbilt.edu The subsequent analysis by MS, particularly in electron ionization (EI) mode, generates multiple fragment ions which provide structural information and allow for the quantification of different isotopologues (molecules differing only in their isotopic composition). vanderbilt.edumdpi.com Recent advances in GC-EI-MS have focused on positional isotopomer analysis, which aims to determine the ¹³C enrichment at specific carbon positions within a molecule by analyzing multiple fragment ions from the same derivative. mdpi.com
Liquid chromatography-mass spectrometry (LC-MS) is another essential tool, particularly for the analysis of non-volatile or thermally labile derivatives of this compound that are not suitable for GC-MS. nih.govvanderbilt.edu Reversed-phase liquid chromatography (RPLC) is a common separation mode. researchgate.net However, polar compounds like dulcitol may have poor retention on standard RPLC columns. researchgate.net To address this, techniques like derivatization with reagents such as dansyl chloride can be employed to enhance retention and improve ESI-MS detection by 1 to 3 orders of magnitude. researchgate.net Ion-pairing chromatography is another LC-based strategy that can be used for the separation of charged metabolites. vanderbilt.edu For instance, an ion-pairing gradient with a nonpolar column can be used for the analysis of sugar phosphates and acyl-CoA molecules. vanderbilt.edu
The selection of the chromatographic method is crucial for resolving this compound and its derivatives from other cellular components, enabling accurate quantification and isotopic enrichment analysis.
Data Processing and Bioinformatic Tools for Stable Isotope Tracing Data
The vast and complex datasets generated from stable isotope tracing experiments with this compound necessitate sophisticated data processing and bioinformatic tools for their interpretation. These tools are critical for correcting raw data, identifying labeled metabolites, and ultimately, for calculating metabolic fluxes. mdpi.comoup.com
A primary step in data processing is the correction for natural isotope abundance. nih.govmdpi.com Several software tools have been developed to automate this computationally intensive task, including IsoCorrectoR and IsoCor v2, which can handle data from various mass spectrometers and multiple isotope tracers. mdpi.com
Following correction, the next step involves identifying which metabolites have incorporated the ¹³C label from this compound. Untargeted metabolomics platforms like XCMS, MetaboAnalyst, MS-DIAL, and MZmine are used for peak detection, alignment, and annotation. mdpi.com For stable isotope tracing data specifically, tools such as X13CMS, DynaMet, geoRge, and MetTracer have been developed to identify isotopologue groups corresponding to labeled compounds. mdpi.comresearchgate.net These programs often compare the isotopologue distributions in labeled samples to those in unlabeled controls. researchgate.net
Once labeled metabolites and their isotopic distributions are identified, the data can be used for metabolic flux analysis (MFA). ¹³C-MFA is a powerful technique to quantify the rates of metabolic reactions in a living system. oup.comnih.gov A variety of software suites are available to perform ¹³C-MFA, each with its own set of algorithms and capabilities.
Below is an interactive table summarizing some of the key bioinformatic tools used in stable isotope tracing data analysis:
| Tool Category | Software/Tool | Key Function(s) | Reference(s) |
| Data Correction | IsoCorrectoR, IsoCor v2 | Correction for natural isotope abundance. | mdpi.com |
| Untargeted Metabolomics | XCMS, MetaboAnalyst, MS-DIAL | Peak detection, alignment, normalization, and annotation of MS data. | mdpi.com |
| Isotope Tracing Analysis | X13CMS, geoRge, MetTracer | Global analysis of ¹³C enrichment and identification of labeled metabolites. | mdpi.comresearchgate.net |
| Metabolic Flux Analysis | 13CFLUX2, METRAN, OpenMebius | Design and evaluation of labeling experiments, simulation of isotopic labeling, and estimation of metabolic fluxes. | oup.comnih.govmit.edu |
| Data Visualization | Escher-Trace | Pathway-based visualization of stable isotope tracing data. | nih.gov |
These bioinformatic tools are indispensable for transforming raw analytical data into meaningful biological insights about the metabolic fate of this compound. They enable researchers to construct comprehensive models of metabolic networks and to understand how these networks are altered under different physiological or pathological conditions.
Theoretical and Computational Modeling of D Dulcitol Metabolism
Development of Stoichiometric Models for Carbon Flux Simulations
Stoichiometric models are foundational frameworks in systems biology that mathematically represent the complete set of metabolic reactions within an organism. lu.se These models are constructed based on genomic and biochemical information and abide by the principle of mass conservation, ensuring that for each metabolite, the rate of production equals the rate of consumption at steady state. osti.govresearchgate.net The reconstruction of a genome-scale metabolic model (GEM) is a "bottom-up" approach that begins with an organism's annotated genome to identify all potential metabolic enzymes and the reactions they catalyze. core.ac.uk This process results in a comprehensive network of reactions and metabolites. researchgate.netresearchgate.net
For an organism capable of metabolizing D-Dulcitol, such as certain strains of Escherichia coli nih.gov, the model includes reactions for its uptake and subsequent conversion. D-Dulcitol, also known as galactitol, is a sugar alcohol derived from galactose. hmdb.ca Its metabolism typically involves oxidation to a ketose, which can then enter central carbon metabolism. A stoichiometric model for D-Dulcitol metabolism would define the precise molecular ratios of substrates and products for each enzymatic step.
These models serve as the scaffold for Carbon Flux Simulations, or Flux Balance Analysis (FBA). FBA is a computational method that calculates the flow of metabolites through the network, predicting the flux distribution that optimizes a specific biological objective, such as maximizing biomass production. lu.se By simulating the metabolism of D-Dulcitol-6-13C, researchers can trace the path of the labeled carbon atom through various pathways, providing a theoretical map of carbon distribution.
Table 1: Example Reactions in a Stoichiometric Model for D-Dulcitol Metabolism This interactive table represents a simplified set of reactions that would be part of a larger stoichiometric model. The reaction IDs are hypothetical.
| Reaction ID | Reaction Name | Stoichiometric Equation | Subsystem |
|---|---|---|---|
| DUL_t | D-Dulcitol transport | D-Dulcitol (ext) --> D-Dulcitol (int) | Transport |
| DUL_DH | D-Dulcitol dehydrogenase | D-Dulcitol + NAD+ <=> L-Fructose + NADH + H+ | Galactose Metabolism |
| FRUK | Fructokinase | L-Fructose + ATP --> L-Fructose-6-Phosphate + ADP | Glycolysis / Fructose Metabolism |
| PGI | Glucose-6-phosphate isomerase | L-Fructose-6-Phosphate <=> Glucose-6-Phosphate | Glycolysis |
In Silico Predictions of Metabolic Rerouting Under Varied Conditions
The ultimate power of a well-parameterized kinetic model lies in its predictive capabilities. In silico (computational) simulations allow researchers to explore how a metabolic network might respond to a wide range of genetic or environmental perturbations without the need for extensive, time-consuming experiments. nih.govfrontiersin.org These predictions are crucial for applications in metabolic engineering and understanding disease states. lu.seresearchgate.net
Using a kinetic model of D-Dulcitol metabolism, one can simulate various scenarios:
Gene Knockouts : By setting the rate of a specific enzymatic reaction to zero, the model can predict how the cell will reroute metabolic flux to compensate for the loss of that enzyme.
Nutrient Limitation : The model can simulate conditions of excess or scarcity of D-Dulcitol, or other nutrients like oxygen or nitrogen, and predict the resulting shifts in metabolic strategy. researchgate.net For example, it could predict whether carbon from D-Dulcitol is preferentially channeled into energy production (TCA cycle) or biomass synthesis under different growth conditions.
Enzyme Overexpression : The effect of increasing the concentration or activity of a particular enzyme can be simulated to identify potential bottlenecks in a pathway and guide metabolic engineering efforts.
These in silico predictions generate testable hypotheses that can then be validated experimentally. For instance, a model might predict that under anaerobic conditions, the flux from D-Dulcitol through the pentose (B10789219) phosphate (B84403) pathway increases to generate more NADPH for reductive biosynthesis. This prediction can be tested by performing a new 13C-MFA experiment under anaerobic conditions. This iterative cycle of modeling, prediction, and validation is a cornerstone of modern systems biology. nih.gov
Table 3: Example of In Silico Predictions for Metabolic Rerouting This table provides a hypothetical summary of predicted flux changes in response to varied conditions, based on a kinetic model of D-Dulcitol metabolism.
| Condition Simulated | Metabolic Pathway | Predicted Flux Change (Relative to Control) | Biological Rationale |
|---|---|---|---|
| Anaerobic Growth | Glycolysis | +50% | Increased reliance on substrate-level phosphorylation for ATP. |
| TCA Cycle | -80% | Inactivity of oxidative phosphorylation. | |
| Knockout of Phosphofructokinase (pfk) | Glycolysis | -95% | Blockage of a key glycolytic step. |
| Pentose Phosphate Pathway | +200% | Rerouting of carbon to an alternative catabolic pathway. researchgate.net |
Future Directions in D Dulcitol 6 13c Research
Expansion of D-Dulcitol-6-13C Applications to Novel Biological Systems
The utility of stable isotope labeling, a powerful technique for tracing metabolic pathways, is expanding to new frontiers in biological research. silantes.com this compound, a labeled form of a naturally occurring sugar alcohol, holds considerable potential for these explorations. medchemexpress.commedchemexpress.com
Initially, research involving labeled compounds like this compound focused on well-established model organisms. However, the future points towards applying these tracers to a wider array of biological systems. This includes investigating the metabolic fate of dulcitol (B134913) in diverse microorganisms, plant tissues, and complex mammalian systems under various physiological and pathological conditions. researchgate.netresearchgate.net For instance, studying its metabolism in different microbial species could reveal novel catabolic pathways or its role in specific ecological niches. creative-proteomics.com In plant biology, tracing the incorporation of the 13C label can elucidate the synthesis and function of sugar alcohols in response to environmental stressors. researchgate.net
Furthermore, the application can be extended to studying disease models where galactose metabolism is implicated. Since dulcitol (also known as galactitol) is a metabolic product of galactose, this compound can serve as a crucial tool in understanding the pathophysiology of conditions like galactosemia. medchemexpress.comresearchgate.net By tracking the labeled dulcitol, researchers can gain a more precise understanding of its accumulation and effects in various tissues. nih.gov
Integration with Multi-Omics Data for Systems-Level Understanding
To achieve a comprehensive understanding of biological phenomena, future research will increasingly integrate data from this compound tracing experiments with other "omics" technologies. azolifesciences.com This multi-omics approach, which combines genomics, transcriptomics, proteomics, and metabolomics, provides a holistic view of cellular function and regulation. nih.govmdpi.com
By combining stable isotope tracing with metabolomics, researchers can move beyond simply identifying metabolites to quantifying metabolic fluxes—the rates of biochemical reactions. creative-proteomics.comnih.gov For example, after introducing this compound into a biological system, mass spectrometry or NMR spectroscopy can be used to track the incorporation of the 13C label into downstream metabolites. nih.govacs.org This provides a dynamic picture of the metabolic network.
When this metabolic data is integrated with transcriptomic and proteomic data, it allows for a more complete picture of how metabolic pathways are regulated at the genetic and protein levels. nih.gov For instance, an observed change in the flux through a pathway involving dulcitol can be correlated with changes in the expression of genes encoding the relevant enzymes. azolifesciences.com This systems-level approach is crucial for unraveling the complex molecular interactions that underlie health and disease, and for identifying potential biomarkers and therapeutic targets. nih.govconesalab.org
Development of Advanced Analytical Platforms for Enhanced Resolution and Sensitivity
The continual advancement of analytical technologies is paramount for maximizing the information gleaned from this compound studies. The development of analytical platforms with enhanced resolution and sensitivity will enable the detection and quantification of labeled metabolites at lower concentrations and in more complex biological samples. nih.gov
High-resolution mass spectrometry (HRMS) coupled with liquid chromatography (LC-MS) is a powerful tool for these analyses. creative-proteomics.comacs.org Future developments in this area will likely focus on improving ionization efficiency, reducing matrix effects, and developing more sophisticated data analysis algorithms for untargeted isotopomer detection. acs.org This will allow for a more comprehensive profiling of the metabolic fate of this compound.
Nuclear Magnetic Resonance (NMR) spectroscopy is another key technique, particularly for determining the specific position of the 13C label within a molecule. nih.govnih.gov Advances in NMR technology, such as the use of cryoprobes and higher field magnets, are continually improving sensitivity. nih.gov Multipulse NMR techniques can also be employed to edit spectra and simplify the identification of labeled compounds within complex biological tissues. nih.gov The combination of these advanced analytical methods will be instrumental in pushing the boundaries of what can be discovered using this compound. nih.govacs.org
Table of Research Applications for Isotope-Labeled Compounds
| Research Area | Application of Isotope-Labeled Compounds | Key Analytical Techniques |
|---|---|---|
| Metabolic Pathway Analysis | Tracing the flow of atoms through metabolic networks to elucidate pathway structure and connectivity. silantes.com | Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) Spectroscopy nih.govnih.gov |
| Metabolic Flux Analysis | Quantifying the rates of metabolic reactions to understand the dynamic behavior of biological systems. creative-proteomics.com | 13C-Metabolic Flux Analysis (13C-MFA) nih.gov |
| Disease Mechanism Studies | Investigating metabolic dysregulation in diseases such as galactosemia and diabetes. researchgate.netsemanticscholar.org | Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Mass Spectrometry (LC-MS) creative-proteomics.comnih.gov |
| Drug Development | Using labeled compounds as tracers to study the pharmacokinetics and metabolism of drug candidates. medchemexpress.com | Mass Spectrometry |
| Environmental Science | Studying nutrient cycling and the fate of pollutants in ecosystems. | Isotope Ratio Mass Spectrometry (IRMS) oiv.intoiv.int |
Q & A
Q. What is the role of isotopic labeling (e.g., 13C) in D-Dulcitol metabolism studies, and how should experimental controls be designed?
Isotopic labeling in D-Dulcitol-6-13C enables precise tracking of metabolic pathways, such as glycolysis or polyol metabolism. Experimental controls must include unlabeled D-Dulcitol to establish baseline metabolic activity and account for natural isotopic abundance. Methods should specify the use of mass spectrometry (MS) or nuclear magnetic resonance (NMR) to quantify 13C incorporation, with protocols aligned with reproducibility standards .
Q. How can researchers validate the purity and isotopic enrichment of this compound in experimental setups?
Purity validation requires chromatographic techniques (HPLC or GC) coupled with MS to confirm molecular identity and isotopic distribution. Isotopic enrichment is quantified using isotopic ratio MS (IR-MS), comparing observed 13C abundance to theoretical values. Detailed characterization data (e.g., melting point, spectral signatures) must be cross-referenced with literature or supplier certifications, avoiding reliance on unverified commercial sources .
Q. What are the critical considerations for designing a stable isotope tracer study using this compound?
Key factors include:
- Tracer dose : Optimized to avoid isotopic dilution or saturation effects.
- Sampling timepoints : Aligned with metabolic turnover rates (e.g., short-term for acute flux, long-term for steady-state analysis).
- Data normalization : Use internal standards (e.g., deuterated analogs) to correct for instrumental variability. Experimental protocols should adhere to frameworks like FINER (Feasible, Interesting, Novel, Ethical, Relevant) to ensure scientific rigor .
Q. Which analytical techniques are most effective for detecting 13C-labeled metabolites derived from this compound?
High-resolution LC-MS/MS is preferred for sensitivity and specificity in identifying 13C-labeled intermediates. NMR provides structural elucidation but requires higher sample quantities. Data should be processed using software like XCMS or MetaboAnalyst to resolve isotopic clusters and minimize false positives .
Advanced Research Questions
Q. How can researchers resolve contradictory data in this compound tracer studies, such as unexpected isotopic dilution or pathway activation?
Contradictions often arise from methodological flaws (e.g., incomplete tracer equilibration or cross-compartmental leakage). Mitigation strategies include:
- Kinetic modeling : Use compartmental models to differentiate between isotopic dilution and true metabolic flux.
- Multi-omics integration : Correlate flux data with transcriptomic/proteomic profiles to identify regulatory mechanisms. Peer consultation and iterative experimental validation are critical to address confounding variables .
Q. What experimental frameworks support hypothesis-driven investigations into this compound’s role in diabetic complications or oxidative stress?
Hypothesis testing requires:
- Comparative designs : Compare wild-type vs. transgenic models (e.g., aldose reductase knockout mice) to isolate D-Dulcitol’s metabolic effects.
- Dose-response studies : Evaluate concentration-dependent changes in osmolyte accumulation or redox markers. Statistical power analysis and pre-registered protocols minimize bias and enhance reproducibility .
Q. How can isotopic tracer data from this compound be integrated with metabolic flux analysis (MFA) to quantify pathway activity?
MFA integration involves:
- Stoichiometric modeling : Use software like INCA or OpenFLUX to simulate 13C labeling patterns in central carbon metabolism.
- Flux confidence intervals : Apply Monte Carlo simulations to assess uncertainty in flux estimates. Data must be validated against null models (e.g., random isotopic distribution) to confirm biological relevance .
Q. What strategies optimize the synthesis of this compound for high-yield, scalable production in academic labs?
Synthesis protocols should:
- Use enantioselective catalysis : Ensure stereochemical purity via chiral catalysts or enzymatic methods.
- Monitor isotopic incorporation : Employ real-time MS during reaction optimization. Detailed synthetic procedures (e.g., solvent systems, purification steps) must be documented in supplementary materials for replication .
Q. How do researchers address isotopic dilution effects when using this compound in complex biological systems (e.g., in vivo models)?
Isotopic dilution is mitigated by:
- Pre-labeling experiments : Pre-incubate cells/tissues with 13C-glucose to equilibrate precursor pools.
- Compartment-specific sampling : Isolate subcellular fractions (e.g., cytosol vs. mitochondria) to localize flux measurements. Data interpretation should account for kinetic isotope effects (KIEs) using correction factors derived from control experiments .
Q. What are the best practices for integrating this compound data with multi-omics datasets to study metabolic dysregulation?
Integration requires:
- Pathway enrichment analysis : Tools like MetaboSignal or IMPALA link flux data to gene/protein networks.
- Machine learning : Train models on labeled datasets to predict metabolic phenotypes from omics signatures.
Cross-disciplinary collaboration and open-data sharing enhance translational relevance .
Methodological Guidance
- Literature Review : Use specialized databases (e.g., SciFinder, PubMed) and avoid tertiary sources like Wikipedia. Cross-reference primary studies with systematic reviews to identify knowledge gaps .
- Data Reproducibility : Follow reporting standards (e.g., MIAMI guidelines for isotopic studies) and archive raw data in repositories like MetaboLights .
- Ethical Compliance : Ensure animal/human studies align with institutional review board (IRB) protocols, particularly for tracer safety .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
